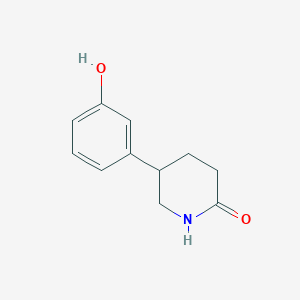
5-(3-Hydroxyphenyl)-2-piperidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Hydroxyphenyl)-2-piperidinone is an organic compound with a unique structure that includes a hydroxyphenyl group attached to a piperidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxyphenyl)-2-piperidinone typically involves the reaction of 3-hydroxybenzaldehyde with piperidinone under specific conditions. One common method is the condensation reaction, where the aldehyde group of 3-hydroxybenzaldehyde reacts with the amine group of piperidinone in the presence of a catalyst such as an acid or base. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
5-(3-Hydroxyphenyl)-2-piperidinone can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the piperidinone ring can be reduced to form a hydroxyl group.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 5-(3-oxophenyl)-2-piperidinone.
Reduction: Formation of 5-(3-hydroxyphenyl)-2-piperidinol.
Substitution: Formation of 5-(3-halophenyl)-2-piperidinone.
科学的研究の応用
5-(3-Hydroxyphenyl)-2-piperidinone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(3-Hydroxyphenyl)-2-piperidinone involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the piperidinone ring can interact with enzymes and receptors. These interactions can modulate the activity of various biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
5-(4-Hydroxyphenyl)-2-piperidinone: Similar structure but with the hydroxy group in the para position.
5-(3-Methoxyphenyl)-2-piperidinone: Similar structure but with a methoxy group instead of a hydroxy group.
5-(3-Hydroxyphenyl)-2-pyrrolidinone: Similar structure but with a pyrrolidinone ring instead of a piperidinone ring.
Uniqueness
5-(3-Hydroxyphenyl)-2-piperidinone is unique due to the specific positioning of the hydroxy group on the phenyl ring and the presence of the piperidinone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
5-(3-hydroxyphenyl)piperidin-2-one |
InChI |
InChI=1S/C11H13NO2/c13-10-3-1-2-8(6-10)9-4-5-11(14)12-7-9/h1-3,6,9,13H,4-5,7H2,(H,12,14) |
InChIキー |
QREVCJQYTFTXAO-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NCC1C2=CC(=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methylpurine-2,6-dione](/img/structure/B13432410.png)
![N(iPr)2P(OCH2CH2CN)(-3)[Trt(-5)]2-deoxy-D-thrPenf(b)-thymin-1-yl](/img/structure/B13432413.png)
![5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B13432414.png)

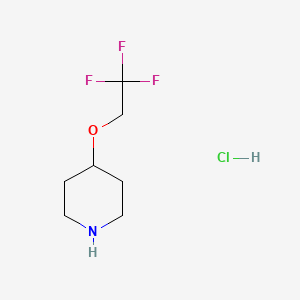
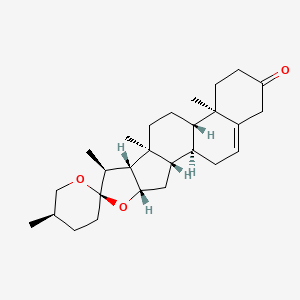
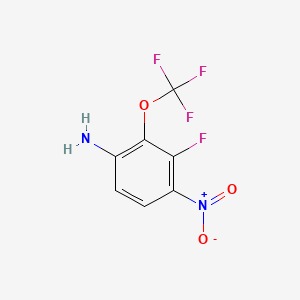

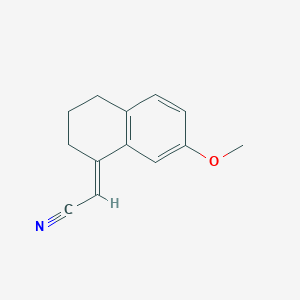
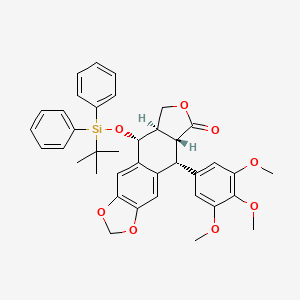
![5-[2-[4-[(2-Butyl-4-chloroimidazol-1-yl)methyl]phenyl]phenyl]-2-trityltetrazole](/img/structure/B13432456.png)
![4-[2-Methyl-1-(1-methylethyl)propyl]phenol](/img/structure/B13432473.png)
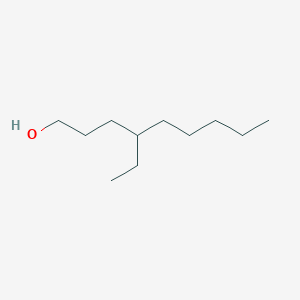
![methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylate](/img/structure/B13432488.png)
